An In-depth Technical Guide to (R)-1-(4-Methoxyphenyl)propan-1-amine Hydrochloride: Synthesis, Analysis, and Application
An In-depth Technical Guide to (R)-1-(4-Methoxyphenyl)propan-1-amine Hydrochloride: Synthesis, Analysis, and Application
Introduction
(R)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride is a chiral primary amine salt of significant interest to researchers in synthetic organic chemistry and drug development. As a chiral building block, it provides a valuable scaffold for the enantioselective synthesis of complex molecular architectures, particularly within the pharmaceutical industry. Its structure, featuring a stereocenter benzylic to a methoxy-substituted phenyl group, makes it a precursor for various biologically active compounds. The hydrochloride salt form enhances the compound's stability and improves its handling characteristics, rendering it more amenable to laboratory use compared to the freebase.
This guide provides a comprehensive technical overview of its core chemical properties, robust methodologies for its synthesis and stereoselective control, detailed protocols for its analytical characterization, and a discussion of its applications. The content herein is structured to provide not just procedural steps, but the underlying scientific rationale, ensuring that researchers can apply these methods with a full understanding of the critical parameters for success.
Physicochemical and Stereochemical Properties
The fundamental identity of a chiral molecule is defined by its physical constants and its specific optical rotation. These parameters serve as the primary indicators of both chemical purity and stereochemical integrity.
| Property | Value | Source / Rationale |
| IUPAC Name | (1R)-1-(4-methoxyphenyl)propan-1-amine hydrochloride | Standard nomenclature |
| Synonyms | (R)-alpha-Ethyl-4-methoxybenzylamine HCl | Common alternative naming |
| CAS Number | 235083-55-3 (for free base) | BLDpharm |
| Molecular Formula | C₁₀H₁₆ClNO | Calculated from structure |
| Molecular Weight | 201.69 g/mol | Calculated from atomic weights |
| Appearance | White to off-white crystalline solid | Expected for amine hydrochloride salts |
| Melting Point | Not available in public databases. Must be determined experimentally. | - |
| Specific Optical Rotation | Not available in public databases. Must be determined experimentally. | The value is critical for confirming the (R)-enantiomer. It is measured on a polarimeter, and the sign (+ or -) and magnitude depend on the solvent, concentration, temperature, and wavelength (typically Na D-line, 589 nm)[1][2]. |
Synthesis and Stereoselective Control
Achieving high enantiopurity is the central challenge in synthesizing (R)-1-(4-Methoxyphenyl)propan-1-amine. The most direct pathway involves the creation of a racemic mixture followed by a classical chiral resolution. This approach, while sacrificing a theoretical maximum of 50% of the material, is often favored for its reliability and scalability.
Step 1: Synthesis of Racemic 1-(4-Methoxyphenyl)propan-1-amine
The foundational step is the synthesis of the racemic amine via reductive amination of the corresponding ketone, 4'-methoxypropiophenone. This is a cornerstone reaction in amine synthesis.
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Reaction Principle: The ketone is first reacted with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine. A common and effective reducing agent for this transformation is sodium borohydride.
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Protocol: Reductive Amination
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To a solution of 4'-methoxypropiophenone (1.0 eq.) in methanol, add ammonium acetate (approx. 10 eq.).
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Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
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Cool the reaction mixture to 0 °C in an ice bath.
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Slowly add sodium borohydride (NaBH₄, approx. 2-3 eq.) portion-wise, maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-18 hours.
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Quench the reaction by the slow addition of water, followed by acidification with 2M HCl.
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Remove the methanol under reduced pressure.
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Wash the remaining aqueous layer with diethyl ether or ethyl acetate to remove unreacted ketone and other organic impurities.
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Basify the aqueous layer to pH >12 with 5M NaOH.
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Extract the free amine product with dichloromethane (3x).
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Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield racemic 1-(4-methoxyphenyl)propan-1-amine as an oil.
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Step 2: Chiral Resolution via Diastereomeric Salt Formation
Classical resolution remains a powerful and widely used industrial method for separating enantiomers[3]. The principle relies on reacting the racemic amine with an enantiomerically pure chiral acid. This creates a mixture of diastereomeric salts, which, unlike enantiomers, have different physical properties (e.g., solubility) and can be separated by conventional techniques like fractional crystallization.
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Causality of Separation: The interaction between the (R)-amine and the (L)-acid forms an (R,L) salt, while the (S)-amine and the (L)-acid form an (S,L) salt. These two diastereomeric salts exhibit different crystal lattice energies and solubilities in a given solvent system, allowing one to crystallize preferentially.
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Protocol: Resolution with L-(+)-Tartaric Acid
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Dissolve the racemic amine (1.0 eq.) in a minimal amount of a suitable solvent, such as a mixture of methanol and water.
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In a separate flask, dissolve L-(+)-tartaric acid (0.5 eq.) in the same solvent system, heating gently if necessary.
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Slowly add the tartaric acid solution to the amine solution with stirring. A precipitate should begin to form.
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Heat the mixture until a clear solution is obtained, then allow it to cool slowly to room temperature, and finally in a refrigerator or ice bath to maximize crystallization.
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Collect the crystalline solid by vacuum filtration. This solid is the diastereomeric salt enriched in one enantiomer. The mother liquor contains the salt enriched in the other.
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Recrystallize the solid from the same solvent system until a constant specific optical rotation is achieved, indicating high diastereomeric purity.
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To recover the free amine, dissolve the purified diastereomeric salt in water and basify with NaOH solution until pH >12.
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Extract the liberated (R)-amine with dichloromethane.
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To form the final hydrochloride salt, dissolve the purified free amine in a suitable solvent (e.g., diethyl ether or 2-propanol) and bubble dry HCl gas through the solution, or add a solution of HCl in isopropanol, until precipitation is complete.
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Collect the (R)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride by filtration, wash with cold solvent, and dry under vacuum.
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Analytical Characterization and Quality Control
Rigorous analytical testing is required to confirm the chemical identity, purity, and enantiomeric excess of the final product. The following protocols form a self-validating system for quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unambiguous structural confirmation. The following are predicted chemical shifts for the hydrochloride salt in a solvent like DMSO-d₆. These must be confirmed with an authentic standard.
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¹H NMR (400 MHz, DMSO-d₆):
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δ ~8.6 (broad s, 3H): Protons of the ammonium group (-NH₃⁺). Broad due to quadrupole coupling and exchange.
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δ ~7.4 (d, 2H): Aromatic protons ortho to the chiral center.
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δ ~7.0 (d, 2H): Aromatic protons meta to the chiral center.
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δ ~4.2 (m, 1H): The benzylic proton (-CH-NH₃⁺), the stereocenter.
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δ 3.75 (s, 3H): Methoxy group protons (-OCH₃).
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δ ~1.9 (m, 2H): Methylene protons of the propyl group (-CH₂-CH₃).
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δ ~0.9 (t, 3H): Methyl protons of the propyl group (-CH₂-CH₃).
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¹³C NMR (100 MHz, DMSO-d₆):
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δ ~160: Aromatic carbon attached to the methoxy group.
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δ ~130-132: Quaternary aromatic carbon and aromatic CHs ortho to the chiral center.
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δ ~114: Aromatic CHs meta to the chiral center.
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δ ~58: Benzylic carbon (stereocenter).
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δ ~55: Methoxy carbon.
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δ ~28: Methylene carbon of the propyl group.
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δ ~10: Methyl carbon of the propyl group.
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Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to confirm the presence of key functional groups.
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Sample Preparation: Analyze as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
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Expected Peaks:
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~2800-3100 cm⁻¹: Strong, broad absorption from the -NH₃⁺ group stretches.
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~2960-2850 cm⁻¹: C-H aliphatic stretches.
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~1610, 1510 cm⁻¹: C=C aromatic ring stretches.
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~1250 cm⁻¹: Strong C-O stretch of the aryl ether.
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Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the definitive method for determining enantiomeric purity (e.g., enantiomeric excess, or %ee). The separation relies on the differential interaction of the two enantiomers with a chiral stationary phase (CSP).
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Scientific Rationale: Polysaccharide-based CSPs are highly effective for separating a wide range of chiral compounds. The chiral pockets and grooves on the stationary phase create transient diastereomeric complexes with the enantiomers, leading to different retention times. A mobile phase containing an alcohol (like isopropanol or ethanol) and a modifier (like trifluoroacetic acid or diethylamine for amines) is used to optimize these interactions and achieve baseline separation.
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Protocol: Enantiomeric Purity Determination
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System: HPLC with UV detector.
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Column: A polysaccharide-based chiral column, e.g., Daicel Chiralpak AD-H or Phenomenex Lux Cellulose-1 (250 x 4.6 mm, 5 µm).
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Mobile Phase: A mixture of Hexane/Isopropanol/Diethylamine (DEA) (e.g., 80:20:0.1 v/v/v). The exact ratio must be optimized.
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Flow Rate: 1.0 mL/min.
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Column Temperature: 25 °C.
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Detection Wavelength: 225 nm or 275 nm.
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Sample Preparation: Dissolve a small amount of the hydrochloride salt in the mobile phase or a suitable solvent like ethanol.
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System Suitability: Inject a sample of the racemic amine to confirm that two distinct peaks are observed with a resolution (Rs) of >1.5.
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Analysis: Inject the sample of the (R)-enantiomer. The enantiomeric excess is calculated as: %ee = ([Area(R) - Area(S)] / [Area(R) + Area(S)]) * 100. A successful synthesis should yield a %ee > 99%.
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Applications in Drug Development
Chiral amines are indispensable building blocks in medicinal chemistry. While specific applications for (R)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride are proprietary or less documented, its structural motifs are highly relevant. For instance, the closely related isomer, (R)-1-(4-methoxyphenyl)propan-2-amine, is a known intermediate in the synthesis of stereospecific pharmaceuticals like the long-acting β₂ agonist (R,R)-formoterol, used in the management of asthma and COPD[4]. The title compound serves as a valuable synthon for creating novel chemical entities where the specific stereochemistry at the benzylic position is critical for achieving desired pharmacological activity and minimizing off-target effects.
Safety, Handling, and Storage
As a research chemical, (R)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride should be handled with appropriate care. While a specific, verified Safety Data Sheet (SDS) is not widely available, general precautions for amine hydrochlorides should be followed.
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Hazard Classification (Anticipated):
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Skin Irritant
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Serious Eye Irritant
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May cause respiratory irritation
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Handling:
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Use in a well-ventilated area or a chemical fume hood.
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Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
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Avoid inhalation of dust.
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Wash hands thoroughly after handling.
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Storage:
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Store in a tightly sealed container.
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Keep in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
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References
- New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine. (n.d.). Google Patents.
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Optical rotation. (2024, December 22). In Wikipedia. [Link]
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Application Note: Optical rotation measurement of sucrose and l-menthol. (n.d.). Jasco UK. Retrieved January 19, 2026, from [Link]
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Racemic Mixtures Separation Of Enantiomers. (n.d.). Jack Westin. Retrieved January 19, 2026, from [Link]

